molecular formula C18H19NO5 B554346 Z-Ser-obzl CAS No. 21209-51-8

Z-Ser-obzl

Cat. No. B554346
CAS RN: 21209-51-8
M. Wt: 329.3 g/mol
InChI Key: MHHDPGHZHFJLBZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Z-Ser-obzl has a wide range of applications in scientific research:

Safety and Hazards

Z-Ser-obzl should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and general industrial hygiene practice should be followed .

Mechanism of Action

The mechanism of action of Z-Ser-obzl involves its role as a protease inhibitor. It binds to the active site of the protease, preventing its normal function and leading to the inhibition of protein degradation . This mechanism is crucial in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Ser-obzl can be synthesized from benzyl chloroformate, DMAP (4-dimethylaminopyridine), and triethylamine in DMSO (dimethyl sulfoxide) as solvents . The reaction involves the protection of the serine derivative with benzyl chloroformate, followed by the addition of DMAP and triethylamine to facilitate the reaction . The product is then purified through standard work-up procedures.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound . The reaction conditions are optimized to ensure high purity and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

Z-Ser-obzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ser-obzl is unique due to its specific structure, which allows it to act as a versatile building block in peptide synthesis and as a biochemical reagent. Its ability to inhibit proteases makes it valuable in pharmaceutical research and development .

properties

IUPAC Name

benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDPGHZHFJLBZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426341
Record name Benzyl N-[(benzyloxy)carbonyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21209-51-8
Record name Benzyl N-[(benzyloxy)carbonyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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